5,5'-Dibromo-2,2'-bithiophene
Overview
Description
5,5'-Dibromo-2,2'-bithiophene is a compound of interest in the field of organic chemistry, particularly in the synthesis of complex organic molecules and materials.
Synthesis Analysis
- The first synthesis of a related compound, 3,4′-dibromo-2,2′-bithiophene, was achieved via metal-catalyzed cross-coupling between a metallated and a halogenated thiophene derivative. This method also allowed for conversion into bis(alkylsulfanyl) derivatives (Antolini, Goldoni, Iarossi, Mucci, & Schenetti, 1997).
Molecular Structure Analysis
- An X-ray crystal structure of 3,4′-dibromo-2,2′-bithiophene reveals significant insights into the molecular conformation and structural details of these types of compounds (Antolini et al., 1997).
Chemical Reactions and Properties
- The 3,4′-dibromo derivative has been used to prepare other derivatives through bromine-lithium exchange followed by reaction with dialkyl disulfides (Antolini et al., 1997).
Physical Properties Analysis
- The detailed properties of these compounds, such as solubility, melting points, and crystalline structure, can be inferred from studies on similar bithiophene derivatives. For example, the synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates provide information on the planar and non-planar arrangements in these types of compounds (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Scientific Research Applications
Synthesis and Polymerization
Synthesis of Bithiophene-Based Dicarboxaldehydes 5,5'-Dibromo-2,2'-bithiophene serves as a synthon for the synthesis of bithiophene-based dicarboxaldehydes, essential building blocks for organic semiconductors. The compound has facilitated the synthesis of arylene vinylene-linked donor-acceptor copolymers, demonstrating its importance in the field of organic electronics (Bhuwalka et al., 2015).
Functional Conjugated Polymers 5,5'-Dibromo-2,2'-bithiophene has been utilized in synthesizing various 2,2'-bithiophene derivatives, serving as crucial components for preparing functional conjugated polymers. These polymers are notable for their high molecular weights, narrow polydispersity, and good thermal stability, marking their significance in materials science (García-Rodríguez et al., 2020).
Electrochemistry and Energy Storage
Electrochemical Reduction The electrochemical reduction of 5,5'-Dibromo-2,2'-bithiophene has been extensively studied, revealing its potential in creating various electrochemically relevant compounds. Controlled potential catalytic reductions of this compound have been successful, highlighting its role in synthetic electrochemistry (Mubarak).
Energy Storage Applications The study of oligothiophenes, including derivatives of 5,5'-Dibromo-2,2'-bithiophene, has demonstrated their potential as cathode electroactive materials for energy storage devices. Specifically, these compounds show promise in stabilizing oxidized species, essential for high-performance energy storage (Henderson et al., 2008).
Novel Applications and Syntheses
Halogenation Techniques Innovative halogenation methods have been developed using 5,5'-Dibromo-2,2'-bithiophene as a substrate. These methods offer regioselective multihalogenation, contributing significantly to the synthetic versatility of this compound (Kim et al., 2013).
Monolithiation and Electrophilic Reactions Selective monolithiation of 5,5'-Dibromo-2,2'-bithiophene and subsequent reactions with various electrophiles have been achieved using microflow systems. This technique opens up new possibilities in the synthesis of complex bithiophene derivatives (Nagaki et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-(5-bromothiophen-2-yl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2S2/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNCMLQAQIGJDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348605 | |
Record name | 5,5'-dibromo-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Dibromo-2,2'-bithiophene | |
CAS RN |
4805-22-5 | |
Record name | 5,5'-dibromo-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5'-Dibromo-2,2'-bithiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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